Oxytocin, gly-lys-arg-

Description

Contextualization within the Oxytocin (B344502) Neuropeptide System

The oxytocin neuropeptide system is a complex network involving the synthesis, processing, and action of oxytocin and its related peptides. frontiersin.org Understanding the role of OT-GKR requires an appreciation of its origins as a precursor molecule and the significance of its extended structure in peptide biology.

Oxytocin Precursors and Their Processing Intermediates

Oxytocin is not synthesized in its final, active form. Instead, it originates from a larger precursor protein, prepro-oxytocin-neurophysin I, encoded by the OXT gene. wikipedia.orgmdpi.com This precursor undergoes a series of enzymatic cleavages to yield the mature nine-amino-acid hormone. wikipedia.orgmdpi.com

The initial translation product contains the oxytocin sequence, its carrier protein neurophysin I, and a linking tripeptide, Gly-Lys-Arg (GKR). scispace.com An endopeptidase cleaves the precursor, resulting in the formation of OT-GKR and neurophysin I. scispace.complos.org Subsequent processing by a carboxypeptidase removes the arginine and lysine (B10760008) residues to produce oxytocin-glycine (OT-G). oup.comoup.com Finally, the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) catalyzes the amidation of the C-terminus, a crucial step that confers full biological activity to the mature oxytocin molecule. wikipedia.orgmdpi.com

This intricate processing pathway gives rise to several carboxy-extended forms of oxytocin, which are collectively referred to as OTX. oup.comoup.com These intermediates, including OT-GKR, OT-Gly-Lys (OT-GK), and OT-G, represent key steps in the biosynthesis of the mature hormone. plos.orgmdpi.com

Significance of Carboxy-Extended Oxytocin Forms in Peptide Biology

Initially considered mere inactive byproducts of oxytocin synthesis, research has increasingly pointed towards potential biological roles for carboxy-extended oxytocin forms. While they generally exhibit weaker affinity for the oxytocin receptor compared to mature oxytocin, their presence in significant concentrations in various tissues suggests they may have functions beyond being simple precursors. oup.comoup.com

Studies have shown that these extended forms can be found in substantial amounts, sometimes at concentrations 5- to 30-fold greater than mature oxytocin in tissues like the late-gestational rat uterus. oup.comnih.gov This abundance has led to hypotheses about their potential to compete with mature oxytocin for receptor binding or to possess their own distinct biological activities. oup.comnih.gov However, research on the rat uterus indicated that these extended forms were weak uterine stimulants and did not significantly compete with oxytocin for its receptor. oup.comoup.com

More recent investigations have uncovered a novel role for OT-GKR in cardiac development. Studies have demonstrated that OT-GKR can promote the differentiation of embryonic stem cells into cardiomyocytes (heart muscle cells). plos.orgnih.govnih.gov This suggests that carboxy-extended forms of oxytocin may play a crucial role in developmental processes, particularly in the heart. plos.orgnih.gov

Historical Perspectives on Extended Oxytocin Peptides in Research

The understanding of oxytocin has evolved significantly since its initial discovery and synthesis. The molecular structure of oxytocin was first determined in 1952, and it was synthesized in 1953 by Vincent du Vigneaud, who was awarded the Nobel Prize in Chemistry in 1955 for this work. wikipedia.orgbachem.com For many years, research primarily focused on the actions of the mature, amidated form of the hormone.

The concept of prohormones and their processing became more prominent in the latter half of the 20th century. Research in the 1980s began to elucidate the structure of the oxytocin precursor and the enzymatic steps involved in its conversion to the active hormone. nih.govnih.gov These studies identified the existence of carboxy-extended intermediates, including OT-GKR. nih.govnih.gov

Initially, these extended forms were largely viewed as transient, inactive intermediates. However, as analytical techniques improved, researchers were able to detect and quantify these peptides in various tissues, leading to questions about their potential physiological relevance. oup.comnih.gov A significant shift in perspective occurred with studies in the late 1990s and early 2000s that began to investigate the biological activity of these extended forms directly. oup.comoup.comnih.gov A pivotal moment in the study of OT-GKR came with the discovery of its cardiomyogenic properties, demonstrating that this "intermediate" peptide possessed potent biological activity of its own. plos.orgnih.govnih.gov

Current Research Landscape and Emerging Academic Paradigms for Oxytocin, Gly-Lys-Arg-

The current research landscape for OT-GKR is characterized by a growing interest in its non-classical roles, particularly in developmental biology and regenerative medicine. The paradigm is shifting from viewing OT-GKR solely as a precursor to recognizing it as a bioactive peptide with distinct functions.

A major focus of contemporary research is the role of OT-GKR in cardiac development and regeneration. mdpi.combioscientifica.comnih.gov Studies have shown that OT-GKR can stimulate the differentiation of cardiac stem cells into cardiomyocytes, suggesting its potential therapeutic use in repairing heart tissue after injury. bioscientifica.comnih.govmdpi.com Research has demonstrated that OT-GKR is a dominant and biologically active form of oxytocin in the fetal rodent heart. bioscientifica.comnih.gov Furthermore, OT-GKR has been shown to enhance the viability of certain cardiac stem cell populations and promote their development into beating heart cells. bioscientifica.comresearchgate.net

Another emerging area of investigation is the potential interaction of OT-GKR with other receptor systems. While its affinity for the oxytocin receptor is lower than that of mature oxytocin, some studies suggest it may also interact with other receptors, such as the vasopressin V1a receptor, to mediate its effects. plos.orgnih.gov

The table below summarizes key research findings on Oxytocin, Gly-Lys-Arg-.

| Research Area | Key Findings |

| Biosynthesis | OT-GKR is an intermediate in the processing of the oxytocin precursor protein. scispace.complos.org |

| Uterine Activity | OT-GKR is a weak uterine stimulant and does not significantly compete with mature oxytocin for its receptor in the rat uterus. oup.comoup.com |

| Cardiac Development | OT-GKR promotes the differentiation of embryonic stem cells into cardiomyocytes. plos.orgnih.govnih.gov It is a dominant form of oxytocin in the fetal and newborn rodent heart. plos.orgnih.gov |

| Cardiac Stem Cells | OT-GKR stimulates the differentiation of cardiac side population cells into cardiomyocytes and endothelial cells. bioscientifica.comnih.gov |

| Receptor Interaction | OT-GKR interacts with the oxytocin receptor and potentially the vasopressin V1a receptor to induce its cardiomyogenic effects. plos.orgnih.gov |

Future research will likely continue to explore the molecular mechanisms underlying the actions of OT-GKR, its potential therapeutic applications in cardiac repair, and its roles in other physiological and developmental processes.

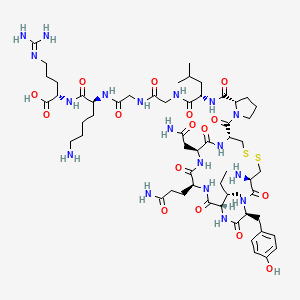

Structure

2D Structure

Properties

CAS No. |

90685-16-8 |

|---|---|

Molecular Formula |

C57H92N18O16S2 |

Molecular Weight |

1349.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C57H92N18O16S2/c1-5-30(4)46-54(88)68-35(17-18-42(60)77)50(84)71-39(24-43(61)78)51(85)73-40(28-93-92-27-33(59)47(81)70-38(52(86)74-46)23-31-13-15-32(76)16-14-31)55(89)75-21-9-12-41(75)53(87)72-37(22-29(2)3)48(82)66-25-44(79)65-26-45(80)67-34(10-6-7-19-58)49(83)69-36(56(90)91)11-8-20-64-57(62)63/h13-16,29-30,33-41,46,76H,5-12,17-28,58-59H2,1-4H3,(H2,60,77)(H2,61,78)(H,65,79)(H,66,82)(H,67,80)(H,68,88)(H,69,83)(H,70,81)(H,71,84)(H,72,87)(H,73,85)(H,74,86)(H,90,91)(H4,62,63,64)/t30-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1 |

InChI Key |

NQGZGUSQTBJIHL-FZESHEKZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Molecular Biology and Biosynthesis Research of Oxytocin, Gly Lys Arg

Gene Expression and Transcriptional Regulation of Oxytocin (B344502) Precursors in Research Models

The synthesis of the oxytocin precursor begins with the transcription of the OXT gene. This precursor protein is encoded as a prepropeptide that includes the sequence for oxytocin and its carrier protein, neurophysin I, linked by a tripeptide sequence of glycine-lysine-arginine. The expression of this gene is highly specific, primarily occurring in magnocellular neurons of the hypothalamic paraventricular (PVN) and supraoptic (SON) nuclei.

Research using rat hypothalamic models has been crucial in identifying the regulatory elements that control this tissue-specific expression. Studies have demonstrated that the intergenic region located between the oxytocin (OXT) and the closely related vasopressin (AVP) genes contains essential enhancer elements. In vitro experiments using organotypic slice-explant cultures of rat hypothalamus identified a 178 base pair (bp) domain downstream of the AVP gene and a 430 bp domain downstream of the OXT gene as critical for driving gene expression specifically within the hypothalamus. These regions contain specific DNA motifs that are believed to act as binding sites for transcription factors that ensure the OXT gene is expressed in the correct neuronal populations.

While much research has focused on the genetic sequence, epigenetic mechanisms also play a regulatory role in the broader oxytocin system. For instance, the methylation of the oxytocin receptor (OXTR) gene promoter has been shown to influence its transcriptional control. Although this relates to the receptor rather than the precursor, it highlights the multi-layered regulation of the oxytocin signaling pathway.

Post-Translational Processing Pathways Leading to Oxytocin, Gly-Lys-Arg-

Following the translation of the OXT mRNA into the pro-oxytocin-neurophysin I precursor protein, a cascade of post-translational modifications is initiated within the neuron. This processing is essential for generating the final, active hormone and involves several enzymatic steps that occur as the precursor is packaged into neurosecretory vesicles and transported along the axon. The pathway begins with cleavage of the prohormone, followed by trimming of the resulting peptides and, finally, amidation. The intermediate "Oxytocin, gly-lys-arg-" is a key product of the initial cleavage step before further processing occurs.

The first and most critical step in processing the pro-oxytocin precursor is the endoproteolytic cleavage that separates oxytocin and neurophysin I. This action is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin/kexin-like proteases that cleave proteins at specific pairs of basic amino acid residues.

In the hypothalamic PVN and SON, several prohormone convertases are expressed, including PC1 (also known as PC3), PC2, and PC5. nih.gov Research has shown that both PC1 and PC2 mRNA are colocalized with oxytocin mRNA in the magnocellular neurons of the rat hypothalamus, indicating their direct involvement in processing the oxytocin precursor. The initial cleavage of the precursor by a convertase, such as magnolysin, yields the C-terminally extended intermediate, Oxytocin, gly-lys-arg-. nih.gov This intermediate contains the nine amino acids of oxytocin followed by the glycine-lysine-arginine linker sequence.

| Prohormone Convertase | Supraoptic Nucleus (SON) | Paraventricular Nucleus (PVN) |

|---|---|---|

| PC1 | Colocalized with OT mRNA | Colocalized with OT mRNA |

| PC2 | Colocalized with OT mRNA | Colocalized with OT mRNA |

| PC5 | Colocalized with OT mRNA | Colocalized with OT mRNA |

Neurophysin-I (NP-1) is not merely a byproduct of prohormone processing; it plays an integral role in the structure, packaging, and enzymatic modification of the oxytocin precursor. nih.govbioone.org As the carrier protein, NP-1 binds to oxytocin within the precursor, a non-covalent interaction that is crucial for the proper folding and stability of the prohormone. This association ensures that the precursor is correctly sorted into the regulated secretory pathway and packaged into dense-core vesicles. bioone.org

Furthermore, the structure imparted by NP-1 influences the enzymatic cleavage process. The molecular organization of the precursor and its intermediates, including their assembly into dimers, can modulate the rate at which processing enzymes access the cleavage sites. High concentrations of neurophysin have been found to reduce the rate of enzymatic conversion, suggesting that the dissociation of the hormone-neurophysin complex is a factor in the processing cascade.

The creation of Oxytocin, gly-lys-arg- is the first step in a multi-stage process of C-terminal modification. Following the initial endoproteolytic cleavage, this intermediate is further processed by exopeptidases, specifically carboxypeptidase-like enzymes. These enzymes sequentially remove the basic arginine and lysine (B10760008) residues from the C-terminus.

This sequential cleavage results in the formation of two subsequent intermediates:

Oxytocin-Gly-Lys : Formed after the removal of the C-terminal arginine residue.

Oxytocin-Gly : Formed after the removal of the lysine residue.

The presence of these stable, partially processed forms—Oxytocin, gly-lys-arg-, Oxytocin-Gly-Lys, and Oxytocin-Gly—has been confirmed in studies of the developing rat brain, highlighting that pro-oxytocin processing is a slower and more incomplete process compared to that of other neuropeptides like vasopressin. nih.gov

| Intermediate Form | Abbreviation | Structure |

|---|---|---|

| Oxytocin, gly-lys-arg- | OT-GKR | Oxytocin-(Gly-Lys-Arg) |

| Oxytocin-Gly-Lys | OT-GK | Oxytocin-(Gly-Lys) |

| Oxytocin-Gly | OT-G | Oxytocin-(Gly) |

Tissue-Specific Biosynthesis Investigations of Oxytocin, Gly-Lys-Arg- in Animal Models

While the hypothalamus is the primary site of oxytocin synthesis for neuroendocrine release, research has uncovered that the OXT gene is also expressed and processed in peripheral tissues in some species. However, the most detailed investigations into the biosynthesis of Oxytocin, gly-lys-arg- remain centered on the central nervous system.

The magnocellular neurons of the supraoptic and paraventricular nuclei of the hypothalamus are the canonical sites for the production and processing of the oxytocin precursor. plos.org Studies in animal models, particularly rats, have provided a detailed timeline and understanding of these events.

Research on the developing rat brain has been particularly illuminating. It revealed that precursor forms of oxytocin are first detectable at embryonic day 17 (E17). nih.gov Crucially, this research showed that the subsequent processing of pro-oxytocin is gradual, leading to the accumulation of stable, C-terminally extended intermediates. Oxytocin, gly-lys-arg- (referred to as OT-Gly10-Lys11-Arg12 in the study) was identified as a major, stable intermediate form. nih.gov This finding indicates that in the in vivo context of the hypothalamus, the primary endoproteolytic cleavage occurs at the C-terminus of the Lys-Arg pair within the tripeptide spacer sequence of the precursor molecule. nih.gov The slower processing of pro-oxytocin compared to pro-vasopressin in the fetal rat brain suggests distinct regulatory mechanisms controlling the maturation of these two related neuropeptides. nih.gov

Peripheral Synthesis in Cardiac Tissues

Recent research has identified the heart as a site of peripheral oxytocin (OT) synthesis, challenging the long-held view of it being exclusively a neurohypophysial hormone. oup.com Within the cardiovascular system, the synthesis of oxytocin and the expression of its receptor are observed in both the atria and ventricles. nih.govmdpi.com Studies have revealed that in the fetal and newborn heart, the predominant form of oxytocin is not the mature nonapeptide but its C-terminally extended precursor, Oxytocin, Gly-Lys-Arg- (OT-GKR). oup.comnih.gov

High-performance liquid chromatography (HPLC) analysis of newborn rat heart extracts has confirmed that OT-GKR is a dominant form of OT in the developing heart. nih.govscienceopen.com This finding is supported by immunocytochemistry of mouse embryos, which shows significant OT-GKR accumulation in cardiac tissue. nih.govscienceopen.com The biosynthesis process begins with the translation of the oxytocin gene, which encodes a precursor protein. This protein undergoes endoproteolytic cleavage to yield OT-GKR. nih.gov Subsequent enzymatic processing can produce other extended forms, such as OT-Gly-Lys and OT-Gly, before the final amidation to mature oxytocin. nih.gov

The presence of OT-GKR in developing cardiac tissues is linked to a crucial role in cardiogenesis. pnas.orgnih.gov Research indicates that OT-GKR is a potent cardiomyogenic peptide that stimulates the differentiation of cardiac stem cells into contracting cardiomyocytes (CM). bioscientifica.comnih.gov Studies using embryonic stem cells have shown that OT-GKR can induce the formation of beating cell colonies and the expression of ventricular CM markers more effectively than mature oxytocin. nih.gov This process appears to be mediated through the oxytocin receptor (OTR), as the effects can be suppressed by OT antagonists and OTR-specific small interfering RNA (siRNA). nih.gov Furthermore, OT-GKR has been shown to target and stimulate the differentiation of cardiac side population (SP) cells, a type of cardiac stem cell, further highlighting its involvement in heart growth and development during fetal life. bioscientifica.comnih.gov

Interactive Table: Research Findings on OT-GKR in Cardiac Tissue

| Research Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Identification | OT-GKR is the dominant form of oxytocin in the developing heart. | Newborn Rat Hearts | nih.govnih.gov |

| Localization | Accumulation of OT-GKR and expression of OTR observed in cardiac tissue. | Mouse Embryos (E15) | nih.govscienceopen.com |

| Function | Stimulates differentiation of embryonic stem cells into cardiomyocytes. | P19 Embryonic Stem Cells | nih.govpnas.org |

| Mechanism | Promotes differentiation of cardiac side population (SP) cells into cardiomyocytes. | Fetal Rodent Heart Cells | bioscientifica.comnih.gov |

| Effect | More potent than mature OT in inducing contracting cell colonies. | P19 Embryonic Stem Cells | nih.gov |

Uterine and Decidual Synthesis during Gestation

During pregnancy and parturition, the uterus, particularly the decidua, becomes a significant site of peripheral oxytocin synthesis. nih.govnih.gov Research supports the existence of a paracrine system within the pregnant human uterus where locally synthesized oxytocin may play a critical role in regulating the timing of birth. nih.gov While direct studies measuring the OT-GKR intermediate in these tissues are limited in the available literature, the established biochemical pathway for oxytocin synthesis necessitates its production. The human oxytocin gene encodes a precursor protein that is processed via cleavage to OT-GKR before being converted to the mature hormone. nih.govmdpi.com

Studies have demonstrated the synthesis of oxytocin mRNA in the amnion, chorion, and decidua, with the highest levels found in the decidua. nih.govcloudfront.net The rate of OT mRNA synthesis in the decidua shows a significant threefold increase around the time of parturition. nih.gov This upregulation of gene expression is believed to be stimulated by sex steroids, particularly estradiol, which has been shown to increase OT mRNA and peptide synthesis in vitro. nih.govnih.gov This localized production within intrauterine tissues allows for significant changes in oxytocin concentration and action without necessarily altering levels in the maternal circulation. nih.gov Given that the synthesis of mature oxytocin proceeds from the OT-GKR precursor, the increased OT mRNA expression and subsequent peptide production in the decidua during gestation strongly implies a concurrent increase in the synthesis of Oxytocin, Gly-Lys-Arg-. nih.govnih.gov

Interactive Table: Oxytocin Synthesis in Uterine Tissues during Gestation

| Tissue | Finding | Regulatory Factor | Reference |

|---|---|---|---|

| Decidua | Highest levels of OT mRNA synthesis among intrauterine tissues. | Estradiol stimulates synthesis. | nih.govnih.gov |

| Chorio-decidual tissues | Three- to four-fold increase in OT gene expression around labor onset. | Endogenous hormonal changes. | nih.govresearchgate.net |

| Amnion & Chorion | Significant, though lower, levels of OT mRNA synthesis compared to decidua. | Not specified. | nih.gov |

Comparative Analysis of Oxytocin, Gly-Lys-Arg- Biosynthesis Across Species

The oxytocin/vasopressin signaling system is an ancient and highly conserved pathway found across a vast range of animal species, from invertebrates to mammals. ruthfeldmanlab.com The fundamental biosynthesis process, which involves a larger precursor protein that is enzymatically cleaved, is a common feature. The gene for oxytocin typically encodes the mature peptide followed by a Gly-Lys-Arg processing signal and the neurophysin I carrier protein. mdpi.com This structure implies that the production of an OT-GKR-like intermediate is a conserved and essential step in the biosynthesis of oxytocin-like peptides across different species.

Evolutionary studies indicate that the genes for oxytocin (OXT) and its receptor (OXTR) are relatively 'modern', having emerged around the time of vertebrates. nih.govuio.no The ancestral gene is thought to have undergone a duplication event early in vertebrate evolution, giving rise to the distinct oxytocin and vasopressin lineages. nih.govresearchgate.net While the core structure and function of these peptides are conserved, variations in the amino acid sequence of the mature peptide exist between species.

For instance, most mammals possess oxytocin with a leucine (B10760876) residue at position 8 (Leu8-OT). nih.gov However, a notable variation is found in New World Monkeys, such as the marmoset, which have proline in this position (Pro8-OT). nih.gov Other oxytocin-like peptides in non-mammalian vertebrates include isotocin (B1583897) in fish and mesotocin (B1516673) in amphibians, reptiles, and birds. nih.gov Despite these variations in the final active peptide, the underlying genetic blueprint and the biosynthetic requirement for a C-terminally extended precursor like Oxytocin, Gly-Lys-Arg- remain a conserved element of the pathway. mdpi.comannualreviews.org

Interactive Table: Comparison of Oxytocin-like Peptides Across Vertebrate Classes

| Vertebrate Class | Peptide Name | Amino Acid Sequence (Positions 1-9) | Reference |

|---|---|---|---|

| Mammals | Oxytocin (most) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu -Gly-NH2 | nih.gov |

| Mammals (New World Monkeys) | Pro8-Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Pro -Gly-NH2 | nih.gov |

| Birds/Reptiles/Amphibians | Mesotocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Ile -Gly-NH2 | nih.gov |

| Fish (Teleosts) | Isotocin | Cys-Tyr-Ile-Ser -Asn-Cys-Pro-Ile -Gly-NH2 | nih.govresearchgate.net |

| Non-mammalian Vertebrates | Vasotocin (ancestral peptide) | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg -Gly-NH2 | researchgate.net |

Receptor Pharmacology and Molecular Interaction Studies of Oxytocin, Gly Lys Arg

Oxytocin (B344502) Receptor (OTR) Binding and Activation Mechanisms

The interaction of OT-GKR with the oxytocin receptor, a Class I G-protein coupled receptor, is fundamental to its biological activity. science.gov Studies have begun to elucidate the specific mechanisms governing this interaction, from binding characteristics to the influence of co-factors.

Ligand Binding Kinetics and Thermodynamics (in vitro)

Detailed in vitro studies quantifying the complete kinetic and thermodynamic profiles of OT-GKR binding to the oxytocin receptor are not extensively detailed in the currently available literature. While it is established that OT-GKR interacts with the OTR to elicit biological effects, specific quantitative data on association (k_on) and dissociation (k_off) rate constants, as well as thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS), remain areas for future investigation. The affinity of OT-GKR for the OTR is sufficient to induce downstream signaling, as evidenced by functional assays where its effects are blocked by OTR antagonists. science.govnih.gov However, without precise binding constants (K_d or K_i), a direct comparison of affinity with the mature oxytocin peptide is based primarily on functional potency and computational estimates.

Investigation of Binding Sites on the Oxytocin Receptor via Computational Modeling

Computerized molecular modeling has provided significant insights into the structural basis of the OT-GKR and OTR interaction. science.gov Docking analyses reveal that OT-GKR binds to active sites within the human OTR. science.govnih.gov The interaction involves several key amino acid residues of the receptor, with notable binding contributions from the extended Gly-Lys-Arg tail of the peptide. science.gov

Specifically, both OT-GKR and mature oxytocin share several docking positions on the OTR, including V115, K116, Q119, M123, Q171, F185, T205, Y209, and Q295. science.gov A critical and distinct feature of the OT-GKR interaction is the binding of its C-terminal arginine residue (Arg-12) to the receptor. science.gov Furthermore, interactions between OTR residues and the Ile-3, Tyr-2, and Leu-8 amino acids of the core OT sequence within OT-GKR have been observed. science.gov The recognition of Ile-3 is considered particularly important for specificity towards the OTR. science.gov

Table 1: Computationally Modeled Docking Sites for Oxytocin, Gly-Lys-Arg- on the Human Oxytocin Receptor (OTR)

| Ligand Component | Interacting OTR Residues | Reference |

|---|---|---|

| Shared with Oxytocin | V115, K116, Q119, M123, Q171, F185, T205, Y209, Q295 | science.gov |

| OT-GKR Specific | Binding of Arginine-12 (R12) | science.gov |

| Core Peptide | Ile-3, Tyr-2, Leu-8 | science.gov |

Role of Divalent Metal Ions in OTR-Oxytocin, Gly-Lys-Arg- Interactions

The function of G-protein coupled receptors, including the OTR, is often modulated by divalent metal ions such as Magnesium (Mg²⁺) and Zinc (Zn²⁺). These ions can influence ligand binding affinity and receptor conformation. For the mature oxytocin peptide, Mg²⁺ is known to be important for its biological activity. While it is plausible that such ions also modulate the interaction between OT-GKR and the OTR, specific research data focusing on the role of divalent metal ions in this particular interaction is currently limited. Further studies are required to determine if and how cations like Mg²⁺, Zn²⁺, or Manganese (Mn²⁺) affect the binding kinetics and functional activation of the OTR by OT-GKR.

Cross-Reactivity and Selectivity at Vasopressin Receptor Subtypes

The structural similarity between oxytocin and arginine vasopressin (AVP) results in a degree of cross-reactivity at their respective receptors. science.gov OT-GKR exhibits a distinct profile of interaction with vasopressin receptor subtypes, suggesting unique physiological implications.

Interaction with Vasopressin 1a Receptor (V1aR) and Functional Implications

Table 2: Computationally Modeled Binding Affinity Energies for V1aR

| Ligand | Binding Affinity Energy (kJ/mol) | Reference |

|---|---|---|

| Oxytocin, Gly-Lys-Arg- | -7.38 ± 0.3 | science.gov |

| Oxytocin | -11.11 ± 0.6 | science.gov |

Differential Effects on Vasopressin 2 Receptor (V2R) Activity

The interaction of OT-GKR with the vasopressin 2 receptor (V2R), which is crucial for regulating water reabsorption in the kidneys, is complex and distinct from that of both AVP and OT. Autoradiography studies have shown that OT-GKR binds to AVP-specific sites in the rat kidney, which are predominantly V2Rs. researchgate.net Molecular docking analyses reveal that OT-GKR interacts with V2R, with notable interactions involving its C-terminal arginine residue. researchgate.net The binding pocket for OT-GKR on the V2R differs from the binding sites for AVP and OT. researchgate.net

Functionally, OT-GKR displays a modulatory role at the V2R. In Chinese Hamster Ovary (CHO) cells engineered to express V2R, OT-GKR alone is a very weak agonist for cyclic AMP (cAMP) production compared to AVP or even OT. string-db.orgaablocks.com However, when co-administered with AVP, OT-GKR potentiates AVP-induced cAMP release. string-db.orgaablocks.com In contrast, when combined with OT, OT-GKR inhibits the cAMP release stimulated by OT. string-db.orgaablocks.com These findings suggest that OT-GKR can act as a biased modulator at the V2R, potentially fine-tuning the renal response to AVP and OT. researchgate.net

Table 3: Functional Activity (cAMP Release) at the Vasopressin 2 Receptor (V2R)

| Ligand | EC₅₀ (M) | Reference |

|---|---|---|

| Arginine Vasopressin (AVP) | 4.2 x 10⁻¹¹ | string-db.orgaablocks.com |

| Oxytocin (OT) | 3.2 x 10⁻¹⁰ | string-db.orgaablocks.com |

| Oxytocin, Gly-Lys-Arg- | 1.1 x 10⁻⁶ | string-db.orgaablocks.com |

Ligand Bias and G Protein Coupling Selectivity Studies

Oxytocin, gly-lys-arg- is recognized as a biased agonist at the oxytocin receptor (OTR). nih.gov This means it selectively activates certain downstream signaling pathways over others, a property known as ligand bias or functional selectivity. The OTR, a Class A G protein-coupled receptor (GPCR), can couple to different G protein families, primarily the Gαq and Gαi/o families, to initiate diverse cellular responses. physiology.org

Research utilizing Bioluminescence Resonance Energy Transfer (BRET) biosensors has demonstrated that Oxytocin, gly-lys-arg- is a functionally selective agonist that preferentially activates the OTR/Gq pathway. researchgate.netnih.gov Unlike the endogenous ligand oxytocin, which activates both Gq and Gi/o pathways, Oxytocin, gly-lys-arg- specifically stimulates Gq signaling without significantly engaging Gi or Go proteins. researchgate.net This selective activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) phosphates and mobilizes intracellular calcium. nih.govnih.gov

This biased agonism is significant as the different G protein pathways are associated with distinct physiological outcomes. For instance, in studies on nociception, the Gq pathway has been linked to acute antinociceptive effects, whereas the Gi/o pathway is associated with mitigating long-lasting hypersensitivity. nih.gov The ability of Oxytocin, gly-lys-arg- to selectively engage the Gq pathway makes it a valuable tool for dissecting the specific roles of OTR signaling cascades. nih.govresearchgate.net

Furthermore, while oxytocin can bind to and activate vasopressin receptors (V1a and V1b), studies show that Oxytocin, gly-lys-arg- displays high selectivity for the OTR. nih.gov Although it can bind to V1a and V1b receptors, it does not cause significant activation, and may even act as a competitive antagonist at these sites. nih.gov Its binding affinity for the rat V2 receptor is very low. nih.gov

| Receptor/Pathway | Activity of Oxytocin, gly-lys-arg- | Reference |

|---|---|---|

| OTR/Gq Pathway | Selective Agonist | researchgate.netnih.gov |

| OTR/Gi/o Pathway | No significant activation | nih.govresearchgate.net |

| Human V1a Receptor | Binds but does not activate; potential antagonist | nih.gov |

| Human V1b Receptor | Binds but does not activate; potential antagonist | nih.gov |

| Rat V2 Receptor | Very low binding affinity | nih.gov |

Receptor Regulation and Desensitization Research

The long-acting nature of Oxytocin, gly-lys-arg- is closely linked to its unique effects on receptor regulation and trafficking. These processes determine the duration and intensity of the cellular response following ligand binding.

Upon activation by an agonist, GPCRs like the OTR are typically internalized into the cell. This process, often mediated by β-arrestins, serves to desensitize the cell to further stimulation and can lead to receptor degradation or recycling back to the cell surface.

Studies have revealed that Oxytocin, gly-lys-arg- induces a distinct pattern of OTR internalization. It promotes the internalization of the receptor through a mechanism that is independent of β-arrestin recruitment. researchgate.net This is a significant departure from the classical internalization pathway for many GPCRs. More importantly, following internalization induced by Oxytocin, gly-lys-arg-, the OTR is not efficiently recycled back to the plasma membrane. researchgate.net Instead, the internalized receptors appear to be retained within the cell. This contrasts with the internalization induced by native oxytocin, after which the receptors are known to recycle back to the cell surface, allowing for resensitization of the cell. researchgate.net This failure to promote receptor recycling likely contributes to the prolonged duration of action observed with Oxytocin, gly-lys-arg-. researchgate.net

| Trafficking Event | Oxytocin | Oxytocin, gly-lys-arg- | Reference |

|---|---|---|---|

| β-Arrestin Recruitment | Yes | No | researchgate.net |

| Receptor Internalization | Yes | Yes (β-arrestin independent) | researchgate.net |

| Receptor Recycling | Yes (~85% recycled after 4h) | No significant recycling | researchgate.netresearchgate.net |

| Resensitization | Completely restored | Impaired | researchgate.netresearchgate.net |

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for the endogenous ligand. Currently, there is limited direct evidence to suggest that Oxytocin, gly-lys-arg- functions as an allosteric modulator of the OTR. It is primarily characterized as an orthosteric agonist.

However, some research indicates that Oxytocin, gly-lys-arg- and its metabolites can act as competitive antagonists to oxytocin's activity on myometrial tissue in vitro. nih.gov While this demonstrates a modulatory effect, competitive antagonism involves competition for the same orthosteric binding site, which is distinct from allosteric modulation. The metabolites, desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, were found to be pure antagonists, unable to elicit a contractile response but capable of inhibiting the action of oxytocin. nih.gov

The field of allosteric modulation of the OTR is an active area of research, but specific studies detailing such a mechanism for Oxytocin, gly-lys-arg- are not prominent in current literature.

Advanced Structural Biology Approaches to Receptor-Ligand Complexes

Understanding the precise three-dimensional structure of the OTR in complex with its ligands is crucial for rational drug design and for explaining the molecular basis of properties like ligand bias.

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have enabled the visualization of GPCRs in their active states, bound to both their ligand and their associated G protein. researchgate.netnih.gov Several cryo-EM structures of the human OTR in complex with the endogenous agonist oxytocin and a Gq-protein have been resolved. nih.govacs.org These structures have provided unprecedented insight into the binding pocket of oxytocin and the conformational changes that lead to G protein activation. nih.govacs.org

As a future direction, cryo-EM studies of the OTR bound to Oxytocin, gly-lys-arg- would be immensely valuable. Such studies could reveal the specific molecular interactions that are responsible for its Gq-bias. By comparing the structure of the OTR-Gq complex activated by oxytocin versus the one activated by Oxytocin, gly-lys-arg-, researchers could identify subtle conformational differences in the receptor that preclude the coupling of Gi/o proteins. This would provide a structural blueprint for its functional selectivity and guide the development of new biased agonists with tailored signaling profiles.

X-ray crystallography is another powerful technique for determining high-resolution protein structures. While the structure of the OTR has been solved by crystallography in an inactive state bound to an antagonist, obtaining a crystal structure of an active, agonist-bound state has been challenging for GPCRs. acs.org Separately, various crystalline forms of Oxytocin, gly-lys-arg- itself have been characterized using X-ray powder diffraction. google.com

Looking forward, obtaining a high-resolution X-ray crystal structure of Oxytocin, gly-lys-arg- bound to the OTR would be a significant achievement. This would complement cryo-EM data by potentially offering a higher-resolution view of the ligand-binding pocket. Such a structure would precisely map the atomic contacts between the ligand and the receptor, explaining its high affinity and selectivity. Comparing this to the oxytocin-bound structure could further illuminate the chemical modifications in Oxytocin, gly-lys-arg- that are responsible for its unique pharmacological profile, including its resistance to enzymatic degradation and its biased signaling.

Cellular and Subcellular Mechanisms of Action of Oxytocin, Gly Lys Arg

Intracellular Signaling Cascades Activated by Oxytocin (B344502), Gly-Lys-Arg-

Oxytocin, gly-lys-arg- (OT-GKR), a C-terminally extended form of oxytocin, exerts its cellular effects through a complex network of intracellular signaling cascades. These pathways are primarily initiated by the binding of OT-GKR to the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) family. plos.orgnih.gov The activation of the OTR by OT-GKR can trigger several downstream signaling pathways that ultimately regulate a variety of cellular processes.

The binding of OT-GKR to the OTR, which is capable of coupling to either Gαq or Gαi proteins, initiates a cascade of intracellular events. nih.govunibe.ch The primary signaling pathway involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). unibe.chgenome.jpgenome.jp PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). genome.jpresearchgate.net DAG, in conjunction with calcium ions, activates protein kinase C (PKC), a key enzyme in various cellular processes. nih.govunibe.chresearchgate.net

Furthermore, OT-GKR-mediated OTR activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govunibe.ch This pathway, which includes cascades like the MEK1/2-ERK1/2 pathway, is crucial for regulating cell proliferation, differentiation, and survival. nih.gov The activation of the MAPK pathway can also be influenced by the Gq/PLC pathway. genome.jp

Another significant pathway engaged by OT-GKR is the calcium/calmodulin-dependent protein kinase (CaMK) pathway. nih.govunibe.ch The mobilization of intracellular calcium, a hallmark of OT-GKR signaling, leads to the activation of calmodulin, which subsequently activates CaMK. plos.org This pathway is involved in a wide range of cellular functions, including the regulation of gene expression and metabolism. plos.org

| Signaling Pathway | Key Components | Downstream Effects |

| Gq/PLC/PKC | Gαq, Phospholipase C (PLC), Protein Kinase C (PKC) | Regulation of various cellular processes through protein phosphorylation. nih.govunibe.chresearchgate.net |

| MAPK | MEK1/2, ERK1/2 | Regulation of cell proliferation, differentiation, and survival. nih.gov |

| CaMK | Calcium (Ca2+), Calmodulin, CaMK | Regulation of gene expression and metabolism. plos.org |

The intracellular signaling cascades initiated by OT-GKR converge on the activation of specific transcription factors, which then modulate gene expression to orchestrally cellular responses. unibe.ch Two such critical transcription factors are the cAMP response element-binding protein (CREB) and myocyte enhancer factor-2 (MEF-2). nih.govunibe.ch

Activation of the MAPK pathway, particularly the MEK1/2-ERK1/2 cascade, can lead to the phosphorylation and activation of CREB. nih.gov Activated CREB is known to be involved in a multitude of cellular processes, including cell growth, differentiation, and survival. frontiersin.org In cardiomyocytes, OT signaling has been shown to influence CREB phosphorylation, thereby regulating the transcription of genes such as the one encoding the CaV1.2 L-type Ca2+ channel. mdpi.com

The transcription factor MEF-2 is also a downstream target of OT-GKR signaling. nih.govunibe.ch Its activation can be mediated by calcium-dependent pathways. nih.gov MEF-2 plays a pivotal role in the regulation of neuronal morphology and is implicated in the differentiation of various cell types, including muscle cells. nih.govmdpi.com In the context of cardiomyogenesis, MEF-2 is a key regulator of cardiac muscle gene expression. mdpi.com

A central aspect of OT-GKR's mechanism of action is its ability to induce the mobilization of intracellular calcium (Ca2+). plos.orgsemanticscholar.org This increase in cytosolic Ca2+ concentration acts as a crucial second messenger, mediating a wide array of cellular responses. nih.gov Studies have demonstrated that OT-GKR stimulates Ca2+ mobilization in various cell types, including embryonic stem cells and cardiac cells. plos.orgplos.org

The rise in intracellular Ca2+ can be attributed to both the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular Ca2+ through membrane channels. nih.govnih.gov This sustained Ca2+ signal is instrumental in activating downstream effectors like PKC and CaMK. plos.orgunibe.ch Research in H9c2 cardiac cells has shown that OT-GKR can induce Ca2+ mobilization, and this effect may be mediated by different pathways than those activated by amidated oxytocin. plos.org This suggests a nuanced regulation of Ca2+ signaling by different forms of the oxytocin peptide. plos.org

Research on Cell Proliferation and Differentiation Induced by Oxytocin, Gly-Lys-Arg-

OT-GKR has emerged as a potent regulator of cell proliferation and differentiation, with a particularly notable role in cardiomyogenesis. mdpi.comfrontiersin.org Research has extensively explored its capacity to guide stem cells toward a cardiac lineage.

OT-GKR has demonstrated significant cardiomyogenic potential in various stem cell models. plos.orgnih.gov In embryonic stem cells, such as the D3 and P19 lines, treatment with OT-GKR has been shown to potently increase the formation of spontaneously contracting cardiomyocyte colonies. plos.orgnih.gov In fact, OT-GKR was found to be more effective than amidated oxytocin in inducing this differentiation. plos.orgingentaconnect.com

The cardiomyogenic effects of OT-GKR are not limited to embryonic stem cells. Studies have also investigated its impact on adult stem cell populations, such as cardiac side population (SP) cells. bioscientifica.combioscientifica.comnih.gov OT-GKR treatment of these cells has been shown to enhance their viability, promote the formation of cell aggregates, and induce their differentiation into beating cardiomyocytes. bioscientifica.combioscientifica.comnih.gov Furthermore, genetic modification of D3 stem cells to overexpress OT-GKR resulted in the stimulation of spontaneously beating embryoid bodies. mdpi.comingentaconnect.com These findings highlight the potential of OT-GKR to contribute to heart growth and regeneration. mdpi.comnih.gov

| Stem Cell Model | Key Findings |

| Embryonic Stem Cells (D3, P19) | OT-GKR potently induces the formation of contracting cardiomyocyte colonies, more so than amidated oxytocin. plos.orgnih.govingentaconnect.com |

| Adult Cardiac Side Population (SP) Cells | OT-GKR enhances cell viability, promotes aggregation, and stimulates differentiation into beating cardiomyocytes. bioscientifica.combioscientifica.comnih.gov |

The differentiation of stem cells into cardiomyocytes under the influence of OT-GKR is further substantiated by the expression of specific cardiac markers. Research has consistently shown that OT-GKR treatment leads to the upregulation of genes and proteins characteristic of ventricular cardiomyocytes. plos.orgmdpi.com

In embryonic P19 cells, OT-GKR has been shown to induce the expression of ventricular cardiomyocyte markers more potently than oxytocin. plos.org Similarly, in mouse D3 embryonic stem cells, OT-GKR treatment, as well as its overexpression, increased the expression of GATA4 and MLC-2v mRNAs, both of which are crucial for cardiac development. mdpi.com Studies on cardiac side population cells treated with OT-GKR also revealed the expression of key cardiomyocyte markers such as troponin, cardiac myosin light chain-2, and actinin in the resulting contractile colonies. bioscientifica.combioscientifica.comnih.gov These findings strongly support the role of OT-GKR in promoting a ventricular cardiomyocyte phenotype. mdpi.comingentaconnect.com

Influence on Glucose Uptake in Cardiac Cells

The extended form of oxytocin, Oxytocin, Gly-Lys-Arg- (OT-GKR), has been identified as a potent modulator of glucose metabolism in cardiac cells. oup.comnih.gov In fetal and newborn hearts, this tripeptide-extended form of oxytocin is notably present. oup.comnih.gov Research conducted on primary cultures of neonatal rat cardiomyocytes (CM) has demonstrated that OT-GKR significantly influences glucose uptake. oup.comnih.gov Studies have shown that while oxytocin (OT) itself increases basal glucose uptake, OT-GKR is even more effective. oup.com

In one study, OT-GKR at a concentration of 10 nM elevated basal glucose uptake in cardiomyocytes to 5.3 ± 0.4 fmol/mg protein, a substantial increase from the 2.2 fmol/mg observed in control cells and more potent than the effect of mature OT (4.0 ± 0.2 fmol/mg protein). oup.comnih.gov This effect suggests a physiological role for the endogenous oxytocin system in cardiac glucose regulation, as an oxytocin antagonist not only blocked the stimulated uptake but also reduced the basal glucose uptake. oup.com

Furthermore, OT-GKR demonstrates a powerful synergistic effect with metabolic stressors. When combined with 0.1 mM 2,4-dinitrophenol (B41442), a substance that uncouples oxidative phosphorylation, 10 nM OT-GKR increased glucose uptake to 9.0 ± 1.0 fmol/mg. oup.comnih.gov This suggests that OT-GKR may play a crucial role in maintaining cardiac function and ensuring cell survival during periods of metabolic stress like hypoxia. oup.comnih.govmdpi.com

The mechanism for this enhanced glucose uptake involves signaling pathways common to insulin (B600854). oup.comnih.gov The effect of both OT and OT-GKR on glucose uptake was significantly suppressed by wortmannin, an inhibitor of phosphatidylinositol-3-kinase (PI3K). oup.comnih.gov This indicates that the PI3K pathway, which is beneficial during myocardial injuries, is involved in the metabolic actions of OT-GKR in cardiac cells. oup.comnih.govmdpi.com Other pathways, such as the calcium-calmodulin kinase kinase (Ca-CAMKK)-AMP-activated protein kinase (AMPK) pathway, have also been implicated in oxytocin-mediated glucose uptake in cardiac muscles. mdpi.comoup.com This capacity to increase glucose uptake is observed not only in normal conditions but also during hypoxia and in conditions mimicking insulin resistance. mdpi.comresearchgate.net

Table 1: Effect of Oxytocin, Gly-Lys-Arg- (OT-GKR) on Glucose Uptake in Neonatal Rat Cardiomyocytes Data sourced from studies on primary cultures of neonatal rat cardiomyocytes. oup.comnih.gov

| Treatment Condition | Glucose Uptake (fmol/mg protein) | Significance vs. Control (P-value) |

|---|---|---|

| Control | 2.2 | N/A |

| Oxytocin (10 nM) | 4.0 ± 0.2 | < 0.001 |

| OT-GKR (10 nM) | 5.3 ± 0.4 | < 0.001 |

| OT-GKR (10 nM) + 2,4-dinitrophenol (0.1 mM) | 9.0 ± 1.0 | Not specified vs. control |

Modulation of Neurite Outgrowth and Neuronal Viability in Cellular Cultures

Oxytocin and its related peptides, including Oxytocin, Gly-Lys-Arg-, are recognized for their role in regulating neuronal development and survival. unibe.ch The cellular response to oxytocin includes the modulation of neurite outgrowth, enhancement of cellular viability, and increased survival. unibe.ch

In vitro studies using the human neuroblastoma SH-SY5Y cell line have provided specific insights into these effects. Treatment with oxytocin leads to a significant elongation of neurites over 12, 24, and 48-hour periods and increases the total number of neurites. researchgate.net This morphological change is accompanied by increased gene expression of cytoskeletal proteins crucial for neuronal growth, such as β-actin, vimentin, and drebrin. researchgate.net The mechanism underlying this neurite elongation is, at least in part, dependent on the function of voltage-gated calcium channels. nih.gov Oxytocin treatment has been shown to increase intracellular calcium, and the stimulation of neurite outgrowth can be inhibited by specific blockers of these channels. nih.gov Furthermore, oxytocin upregulates the expression of scaffolding proteins like SHANK1 and SHANK3, which are associated with the clustering of calcium channels at the cell membrane. nih.gov

Beyond promoting growth, oxytocin demonstrates significant neuroprotective effects and enhances neuronal viability. noropsikiyatriarsivi.com In SH-SY5Y cell cultures, oxytocin treatment was found to increase cell proliferation and viability. noropsikiyatriarsivi.com It also showed a protective effect against the neurotoxicity induced by glutamate. noropsikiyatriarsivi.com Glutamate at a concentration of 54 μM was found to reduce cell proliferation by 50% (IC50), but the presence of oxytocin significantly mitigated this toxic effect. noropsikiyatriarsivi.com Similarly, oxytocin application had a dose-dependent protective effect against glutamate's ability to inhibit neurite elongation. noropsikiyatriarsivi.com

While much of the direct research on neurite outgrowth has focused on the mature oxytocin nonapeptide, the precursor form, OT-GKR, has been shown to robustly enhance the viability of other cell types, such as cardiac side population (SP) cells. bioscientifica.comnih.gov Treatment with OT-GKR enhanced the viability of these stem cells, promoting their proliferation and differentiation. bioscientifica.comnih.gov This general effect on cell viability and proliferation suggests a potential role for OT-GKR in neuronal contexts as well. nih.gov

Table 2: Neuroprotective Effect of Oxytocin Against Glutamate-Induced Toxicity in SH-SY5Y Cells Data derived from a study on human neuroblastoma cell culture. noropsikiyatriarsivi.com

| Parameter | Agent and Concentration | Observed Effect |

|---|---|---|

| Neurite Elongation Inhibition (50%) | Glutamate | 32 μM |

| Cell Proliferation Reduction (50% - IC50) | Glutamate | 54 μM |

| Neurite Inhibition by Glutamate | Oxytocin | Dose-dependent reduction of inhibition |

| Cell Proliferation vs. Glutamate Toxicity | Oxytocin | Significant protective effect on viability |

Anti-Inflammatory and Anti-Oxidative Cellular Mechanisms Research

Oxytocin, Gly-Lys-Arg- and its related peptides are recognized as cardioprotective factors that mediate significant anti-inflammatory and anti-oxidative actions. mdpi.comresearchgate.netbioscientifica.com These properties are crucial for mitigating tissue damage in various pathological conditions, including myocardial infarction and ischemia-reperfusion injury. researchgate.netresearchgate.net

The anti-inflammatory effects of oxytocin are well-documented. nih.gov The peptide can act as an immunomodulatory agent by maintaining a balance between pro-inflammatory and anti-inflammatory cytokines. researchgate.net In models of myocardial infarction, oxytocin treatment improves the cardiac healing process and reduces inflammation. mdpi.comresearchgate.net At a cellular level, oxytocin has been shown to decrease carrageenan-induced edema and the recruitment of neutrophils. nih.gov In the context of ischemia-reperfusion injury in the heart, oxytocin administration during the early reperfusion phase is associated with a reduced expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.net This reduction in inflammatory mediators is linked to decreased apoptosis and improved cardiac function. researchgate.net

In addition to its anti-inflammatory role, oxytocin exerts powerful anti-oxidative effects. mdpi.com Studies on isolated heart models subjected to ischemia-reperfusion have shown that oxytocin administration leads to a decreased production of reactive oxygen species (ROS). researchgate.net In diabetic rat models, oxytocin treatment has been observed to significantly reduce plasma lipid peroxides while increasing levels of glutathione, a major endogenous antioxidant. researchgate.net The peptide also protects against oxidative stress-induced apoptosis by suppressing the expression of markers like bax, caspase 3, and caspase 8 in peripheral neurons. researchgate.net The neuroprotective function of oxytocin against cerebral ischemia is also linked to its anti-oxidative capacity, specifically through the attenuation of calpain-1, an enzyme implicated in cell death processes. researchgate.net These anti-inflammatory and anti-oxidative mechanisms are key components of the cytoprotective effects attributed to the oxytocin system. researchgate.net

Table 3: Pro-Inflammatory Cytokines Modulated by Oxytocin Based on findings from ischemia-reperfusion models. researchgate.net

| Pro-Inflammatory Cytokine | Effect of Oxytocin Administration |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Reduced expression |

| Interleukin-1 beta (IL-1β) | Reduced expression |

| Interleukin-6 (IL-6) | Reduced expression |

Based on the scientific literature, it is not possible to generate a detailed article that focuses solely on the neurobiological and neuroendocrine research of the specific chemical compound "Oxytocin, gly-lys-arg-" as requested.

"Oxytocin, gly-lys-arg-" (OT-GKR) is recognized as a C-terminally extended intermediate in the biosynthesis of the active hormone and neurotransmitter, Oxytocin (OT). scielo.brresearchgate.net The precursor to oxytocin is enzymatically processed to yield OT-GKR, which is then further cleaved and amidated to become the nine-amino-acid peptide, oxytocin. scielo.br

While the existence of "Oxytocin, gly-lys-arg-" as a prohormone is established, the extensive body of neurobiological research—including studies on central nervous system distribution, regulation of the HPA axis, interaction with stress systems, and modulation of synaptic plasticity—is overwhelmingly focused on the final, active form, Oxytocin. The available research does not provide the specific data required to populate the detailed outline for "Oxytocin, gly-lys-arg-" independently of oxytocin. Attributing the well-documented effects of oxytocin to its precursor would be scientifically inaccurate.

Therefore, an article adhering to the strict constraints of the request cannot be produced without resorting to speculation or incorrectly assigning findings from oxytocin research to its precursor.

Neurobiological and Neuroendocrine Research on Oxytocin, Gly Lys Arg in Animal Models

Neurotrophic and Neuroprotective Effects in Animal Models

Recent studies in animal models have highlighted the potential of oxytocin (B344502) to act as a neuroprotective agent. researchgate.netnih.gov For instance, in aged female rats exposed to chronic social isolation, intranasal oxytocin administration was found to preserve hippocampal neuron density, suggesting a neuroprotective effect against the detrimental impacts of social stress. nih.gov Furthermore, oxytocin treatment has been shown to prevent neuronal damage in various models of neuropathy and neurodegenerative conditions through its anti-inflammatory and antioxidant properties. researchgate.net

Studies investigating the effects of oxytocin on hippocampal cultures under oxygen-glucose deprivation, a model for perinatal asphyxia, have shown that oxytocin can enhance neuronal survival, particularly in cases of severe cellular stress. nih.gov While these studies primarily focus on oxytocin, the findings that OT-GKR is a dominant and biologically active form in the fetal heart and can stimulate cardiomyogenesis raise the possibility of its involvement in neuroprotective and regenerative processes in the developing nervous system as well. nih.govbioscientifica.com

Table 1: Summary of Neurotrophic and Neuroprotective Research Findings

| Model System | Key Findings | Reference |

| Aged female rats (chronic social isolation) | Intranasal oxytocin preserved hippocampal neuron density. | nih.gov |

| Vincristine-induced neuropathy, diabetic neuropathy, etc. | Oxytocin prevented neuronal damage via anti-inflammatory and antioxidant actions. | researchgate.net |

| Rat hippocampal cultures (oxygen-glucose deprivation) | Oxytocin enhanced neuronal survival under severe metabolic stress. | nih.gov |

Central Mechanisms Underlying Behavioral Modulation in Preclinical Studies

Impact on Social Recognition and Behavior

Oxytocin is well-established as a key modulator of social behaviors in animals, including social recognition. researchgate.net Studies in oxytocin knockout mice have demonstrated deficits in social recognition, which can be restored by administering oxytocin to specific brain regions. researchgate.net While direct research on OT-GKR's role in social behavior is still developing, the known functions of oxytocin provide a framework for future investigations. The conversion of OT-GKR to mature oxytocin within specific neural circuits could be a critical regulatory step in modulating social interactions.

Exploration of Localized Release and Receptor Activation in Specific Brain Regions (e.g., PVN, VTA)

The paraventricular nucleus (PVN) of the hypothalamus is a primary site for the synthesis of oxytocin and its precursors. researchgate.netnih.gov Oxytocinergic neurons in the PVN project to various brain regions, including the ventral tegmental area (VTA), a key node in the brain's reward and motivation systems. nih.govmdpi.com

Research has shown that oxytocin is released from PVN neuron terminals within the VTA, where it enhances the activity of dopamine (B1211576) neurons, thereby influencing social behaviors. mdpi.com For example, pup calls can trigger the release of oxytocin in the VTA of maternal mice. researchgate.net The activation of oxytocin receptors in the VTA can modulate synaptic transmission, acting as a filter for excitatory inputs to dopamine neurons. elifesciences.org This modulation is pathway-specific and can lead to relatively long-lasting changes in synaptic strength. elifesciences.org

Given that OT-GKR is a precursor to oxytocin, its processing within the PVN or at nerve terminals in the VTA could represent a crucial control point for regulating the availability of active oxytocin. Computerized molecular modeling has suggested that OT-GKR can dock to oxytocin receptors, raising the possibility that it may have direct biological activity at these sites before its conversion to oxytocin. plos.orgnih.gov

Table 2: Research on Localized Oxytocin System Activity

| Brain Region | Phenomenon | Implication | Reference |

| PVN | Primary synthesis site of oxytocin and its precursors. | Central hub for orchestrating oxytocinergic signaling. | researchgate.netnih.gov |

| VTA | Receives oxytocinergic projections from the PVN. | Modulation of reward and motivation circuits by oxytocin. | nih.govmdpi.com |

| VTA | Oxytocin release triggered by specific social cues (e.g., pup calls). | Links sensory input to motivated social behavior. | researchgate.net |

| VTA | Oxytocin modulates excitatory synaptic input to dopamine neurons. | Fine-tuning of dopaminergic activity and associated behaviors. | elifesciences.org |

Methodological Approaches and Research Tools for Oxytocin, Gly Lys Arg Studies

Peptide Synthesis Strategies for Oxytocin (B344502), Gly-Lys-Arg- and Analogs

The chemical synthesis of OT-GKR and its derivatives is fundamental to studying their biological activities. Solid-phase peptide synthesis (SPPS) stands out as the primary method, allowing for the efficient construction of these complex molecules. Furthermore, innovative strategies are employed to create advanced research tools, such as photoswitchable probes, to investigate receptor interactions with high precision.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone for producing oxytocin and its analogs, including the extended form OT-GKR. nih.govspringernature.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govresearchgate.netresearchgate.net The process allows for easy removal of excess reagents and byproducts by simple washing, which significantly streamlines the synthesis. thieme-connect.de

Two main strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which refer to the type of protecting group used for the α-amino group of the amino acids. researchgate.net The Fmoc strategy is widely used for synthesizing oxytocin-like peptides. nih.govspringernature.comresearchgate.net A typical Fmoc-SPPS cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide, usually with a piperidine (B6355638) solution. rsc.org

Activation and Coupling: The next Fmoc-protected amino acid is activated using coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the newly deprotected N-terminus of the peptide chain. researchgate.netacs.org

Washing: The solid support is washed to remove unreacted reagents and byproducts.

This cycle is repeated until the desired peptide sequence, such as that for OT-GKR, is assembled. rsc.org Following the assembly of the linear peptide chain, several crucial steps are required: cleavage of the peptide from the resin, removal of side-chain protecting groups, and formation of the critical disulfide bond between the cysteine residues to create the cyclic structure characteristic of oxytocin and its analogs. nih.govresearchgate.net The final crude peptide is then purified, typically using high-performance liquid chromatography (HPLC). researchgate.netrsc.org

The versatility of SPPS allows for the creation of a wide array of analogs by incorporating non-natural or modified amino acids into the sequence, which is essential for structure-activity relationship studies. uonbi.ac.kersc.org

Table 1: Key Reagents and Steps in Fmoc-SPPS for Oxytocin Analogs

| Step | Reagent/Process | Purpose | Citation |

|---|---|---|---|

| Solid Support | Rink Amide resin, Wang resin | Provides an anchor for the growing peptide chain. | researchgate.netresearchgate.net |

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the amino group of the amino acid during coupling. | nih.govresearchgate.net |

| Deprotection | Piperidine in DMF | Removes the Fmoc group to allow for the next coupling reaction. | researchgate.netrsc.org |

| Coupling | HBTU, PyBOP, DIC | Activates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. | acs.org |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Releases the synthesized peptide from the resin and removes side-chain protecting groups. | researchgate.netuonbi.ac.ke |

| Cyclization | Iodine, Oxidation | Forms the disulfide bridge between cysteine residues. | researchgate.net |

| Purification | Preparative RP-HPLC | Purifies the final peptide product. | researchgate.net |

Development of Photoswitchable Probes for Oxytocin Receptor Research

To achieve high spatiotemporal control over oxytocin receptor (OTR) activation, researchers have developed photoswitchable probes of oxytocin. acs.orgnih.govnih.gov These probes incorporate photochromic moieties, such as azobenzenes, into the peptide structure. nih.gov Azobenzenes can be reversibly switched between two geometric isomers, trans (E) and cis (Z), using light of specific wavelengths. This isomerization induces a significant change in the peptide's shape, which in turn alters its biological activity, allowing for the optical control of receptor function. acs.orgnih.gov

The design and synthesis of these photoprobes are challenging due to the high sensitivity of oxytocin and its analogs to structural modifications. nih.govnih.gov Various strategies have been explored, including:

Backbone Modification: Incorporating a photoswitchable element into the C-terminal tail of the peptide. acs.orgnih.gov

Side-Chain Substitution: Replacing a specific amino acid residue, such as Proline-7, with a photoswitchable amino acid derivative. acs.orgnih.gov

Disulfide Bridge Replacement: Engineering a photoswitchable linker to replace the native disulfide bond. acs.org

These synthesized photoprobes are characterized using UV/vis spectroscopy and reversed-phase HPLC (RP-HPLC) to confirm their photochemical properties. nih.gov Their pharmacological activity is then tested on cells expressing the human OTR to evaluate how light-induced isomerization affects receptor activation. acs.orgacs.org Successful development has yielded photoprobes with good potency and a significant photoswitch window, providing valuable tools for studying the dynamic processes of receptor activation in specific tissues, such as the brain, with unprecedented precision. acs.orgnih.govuq.edu.au

Analytical and Quantification Methods for Oxytocin, Gly-Lys-Arg-

Accurate detection and quantification of OT-GKR are critical for understanding its physiological roles. A combination of chromatographic separation, mass-based detection, and immunoassays provides the necessary specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Peptide Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of OT-GKR and related peptides. plos.orgnih.gov Specifically, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, peptides are separated based on their hydrophobicity. A nonpolar stationary phase (e.g., a C8 or C18 alkyl chain bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing trifluoroacetic acid (TFA) as an ion-pairing agent. plos.orghitachi-hightech.com

During analysis, a gradient of increasing organic solvent concentration is used to elute the peptides from the column. Less hydrophobic peptides elute earlier, while more hydrophobic ones are retained longer. This technique allows for the effective separation of OT-GKR from mature oxytocin and other extended forms (OT-Gly-Lys, OT-Gly), as they possess different retention characteristics. plos.org For instance, in one study, OT-GKR was shown to have a specific retention factor (k') of 1.34, distinct from that of oxytocin (k'=0.67). plos.org

HPLC is not only used for analysis but is also the gold standard for purifying synthetically produced peptides and for fractionating complex biological extracts before quantification by other methods like radioimmunoassay. plos.orgbioscientifica.com Detection is commonly performed using UV absorbance at wavelengths of 215-220 nm (for the peptide bond) and 280 nm (for aromatic residues like tyrosine). plos.orggoogle.com

Table 2: HPLC Parameters for Oxytocin Peptide Analysis

| Parameter | Typical Condition/Value | Purpose | Citation(s) |

|---|---|---|---|

| Column | Reversed-Phase C8 or C18 | Separation based on peptide hydrophobicity. | plos.orghitachi-hightech.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. | plos.orghitachi-hightech.com |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic modifier to elute peptides. | plos.orghitachi-hightech.com |

| Elution | Linear Gradient (e.g., 20-50% B) | Progressively increases mobile phase hydrophobicity to elute bound peptides. | plos.org |

| Flow Rate | 1.0 - 1.2 mL/min | Controls the speed of separation. | plos.orghitachi-hightech.com |

| Detection | UV at 215 nm and 280 nm | Quantifies peptides by measuring absorbance of peptide bonds and aromatic side chains. | plos.org |

Mass Spectrometry (MS) Techniques (e.g., SELDI-TOF MS) for Extended Forms

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection of peptides like OT-GKR. nih.govmdpi.com MS is crucial for confirming the identity of synthetic peptides and for identifying and quantifying peptides in complex biological mixtures. nih.gov

One notable MS technique used in the study of oxytocin and its extended forms is Surface-Enhanced Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (SELDI-TOF MS). nih.govesmed.orgnih.gov SELDI-TOF MS utilizes chemically modified surfaces (ProteinChips) that selectively bind peptides based on properties like hydrophobicity or ion-exchange characteristics. nih.govresearchgate.net This initial on-chip fractionation simplifies the sample before MS analysis. After washing away unbound components, the retained peptides are ionized by a laser and their mass is determined by their time of flight to a detector. nih.gov

This technique has been employed to analyze pituitary extracts and plasma samples for the presence of oxytocin and its precursors. nih.govesmed.org For example, SELDI-TOF MS has been used to profile pro-oxytocin processing and to search for extended forms in plasma from patients with autism, where it successfully identified mature oxytocin but did not detect extended forms like OT-GKR in those specific samples. esmed.orgesmed.org The high sensitivity and mass accuracy of MS techniques make them ideal for distinguishing between closely related peptides such as the various C-terminally extended forms of oxytocin. nih.govnih.gov

Radioimmunoassay (RIA) for Detection

Radioimmunoassay (RIA) is a highly sensitive immunological method used for quantifying picogram levels of hormones like oxytocin and its related peptides in biological fluids. phoenixpeptide.comnih.gov The technique is based on the principle of competitive binding, where a radiolabeled peptide (the "tracer," e.g., ¹²⁵I-oxytocin) competes with the unlabeled peptide in a sample for a limited number of binding sites on a specific antibody. phoenixpeptide.comjneurosci.org

To detect OT-GKR, an antibody that recognizes this extended form is required. plos.org The concentration of the peptide in an unknown sample is determined by comparing the degree of tracer displacement it causes with a standard curve generated using known concentrations of the unlabeled peptide. nih.gov

While extremely sensitive, a key consideration for RIA is the specificity of the antibody. mdpi.combiorxiv.org Antibodies raised against oxytocin may cross-react with its precursors or metabolites. mdpi.com Therefore, RIA is often combined with a separation step, such as HPLC. plos.orgbioscientifica.combiorxiv.org In this approach, the biological extract is first fractionated by HPLC, and the individual fractions are then subjected to RIA. This ensures that the immunoreactivity detected corresponds to the specific peptide of interest (e.g., OT-GKR) based on its elution time from the HPLC column, thereby providing a more accurate and specific quantification. plos.orgjneurosci.org

In Vitro and Ex Vivo Functional Assays

Cell-Based Receptor Activation and Signaling Assays

The functional activity of Oxytocin, Gly-Lys-Arg (OT-GKR) at its receptors is primarily investigated through cell-based assays that measure receptor activation and downstream signaling pathways. These assays typically utilize engineered cell lines that constitutively express the human oxytocin receptor (OTR). indigobiosciences.comcaymanchem.com Upon binding of an agonist like OT-GKR, the OTR, a G protein-coupled receptor (GPCR), activates the Gαq/11 protein. caymanchem.comphysiology.org This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3). caymanchem.com The increase in intracellular IP3 triggers the release of calcium (Ca2+), which in turn activates calcineurin, a calcium-dependent phosphatase. caymanchem.com Activated calcineurin then dephosphorylates the nuclear factor of activated T-cells (NFAT), a transcription factor. caymanchem.com

A common method to quantify receptor activation is the luciferase reporter gene assay. indigobiosciences.comcaymanchem.com In this system, the reporter cells contain a luciferase gene under the control of an NFAT-responsive promoter. caymanchem.com Activation of the OTR by a ligand leads to NFAT activation and subsequent expression of luciferase. The resulting luminescence can be measured and is proportional to the degree of receptor activation. indigobiosciences.com These assays are versatile and can be used to screen for both agonist and antagonist activity of test compounds against the OTR. indigobiosciences.comcaymanchem.com For instance, the inhibitory potential of a compound can be assessed by co-treating the cells with a known OTR agonist and varying concentrations of the test inhibitor. caymanchem.com

Studies have shown that OT-GKR can interact with both the OTR and, to some extent, the vasopressin V1a receptor (V1aR). plos.orgnih.gov The specificity of OT-GKR's action is often confirmed using selective antagonists for these receptors. For example, the effects of OT-GKR can be suppressed by OTR antagonists and OTR-specific small interfering RNA (siRNA), confirming the involvement of the OTR. plos.orgnih.gov Similarly, the partial reduction of OT-GKR-stimulated effects by a V1a receptor antagonist and V1aR-specific siRNA suggests a potential interaction with the V1aR as well. plos.org

Cardiomyogenesis Induction Assays in Stem Cell Lines

The potential of Oxytocin, Gly-Lys-Arg (OT-GKR) to induce the differentiation of stem cells into cardiomyocytes is evaluated using various in vitro assays with pluripotent stem cell lines, such as the mouse embryonal carcinoma P19 cells and embryonic stem (ES) D3 cells. plos.orgnih.gov These cells serve as established models for studying early cardiac differentiation. plos.org

A primary method involves treating aggregates of these stem cells, known as embryoid bodies (EBs), with OT-GKR and observing the formation of spontaneously contracting cell colonies. plos.orgplos.org The number and timing of the appearance of these beating colonies are quantified over several days. plos.orgnih.gov Studies have demonstrated that OT-GKR can induce contracting cell colonies more potently than oxytocin (OT) itself. plos.orgnih.gov This effect can be inhibited by OT antagonists and OTR-specific siRNA, indicating that the cardiomyogenic effect is mediated through the oxytocin receptor. plos.org

The differentiation into cardiomyocytes is further confirmed by analyzing the expression of specific cardiac marker proteins and genes. Immunocytochemistry is used to detect the presence of cardiac structural proteins such as troponin, cardiac myosin light chain-2, and α-actinin within the differentiated cells. nih.gov Quantitative real-time PCR (qPCR) is employed to measure the mRNA levels of key cardiac transcription factors like GATA-4 and Mef2c, which are crucial for cardiac development and myogenesis. plos.org Additionally, flow cytometry can be used to quantify the percentage of cells expressing cardiac markers. mdpi.com

Furthermore, the role of specific stem cell populations, such as cardiac side population (SP) cells, in OT-GKR-mediated cardiomyogenesis is investigated. nih.govbioscientifica.com SP cells, identified by their ability to efflux Hoechst 33342 dye, can be isolated using flow cytometry. nih.gov Treatment of specific subpopulations, like SP CD31- cells, with OT-GKR has been shown to enhance their proliferation and differentiation into contracting cardiomyocytes. nih.govbioscientifica.com

| Cell Line | Assay Type | Key Findings | Reference |

| P19 Embryonal Carcinoma Cells | Induction of contracting cell colonies, Gene expression analysis (qPCR), Immunocytochemistry | OT-GKR more potently induced contracting cell colonies and ventricular cardiomyocyte markers compared to OT. Effects were suppressed by OTR antagonists and siRNA. | plos.org |

| Embryonic Stem D3 Cells | Spontaneous cardiomyogenesis assay | OT-GKR potently increased the spontaneous formation of cardiomyocytes. | plos.org |